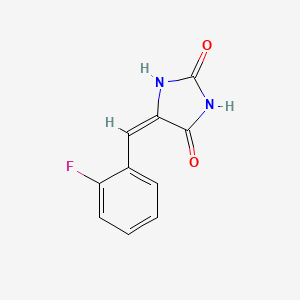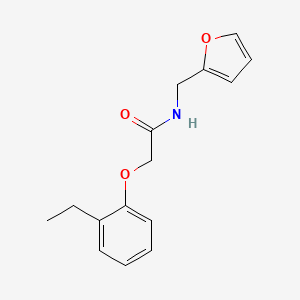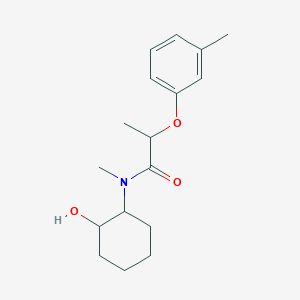
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone, also known as MIPEP, is a compound that has been studied for its potential use as a research tool in various scientific fields. MIPEP has been shown to have a unique mechanism of action that makes it useful for studying certain biological processes.
Mécanisme D'action
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in the brain, which can have various effects on biological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce pain sensitivity and decrease the reinforcing effects of drugs of abuse. This compound has also been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone in lab experiments is its selective inhibition of MAGL, which allows for the study of specific biological processes that involve 2-AG. However, this compound has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research involving 1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone. One area of interest is the potential use of this compound in the treatment of pain and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is potential for the development of more stable and soluble analogs of this compound for use in future research.
Méthodes De Synthèse
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone can be synthesized using a variety of methods, including the reaction of 2-methyl-1H-indole-3-carbaldehyde with 4-morpholin-4-yl-butan-2-one in the presence of a catalyst. The resulting product can be purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
1-(2-methyl-1H-indol-3-yl)-2-(4-morpholinyl)ethanone has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have potential applications in the study of pain, addiction, and depression.
Propriétés
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-15(12-4-2-3-5-13(12)16-11)14(18)10-17-6-8-19-9-7-17/h2-5,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBWVUGWZCXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)


![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)
![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)


![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
